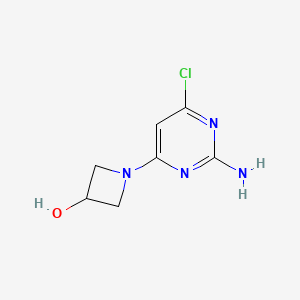
(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is a chiral compound with a bromophenyl group and a tert-butoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves the following steps:
Formation of the tert-butoxy group: This step involves the protection of the hydroxyl group using tert-butyl groups.
Coupling reactions: The final step involves coupling the bromophenyl and tert-butoxy groups to the butanoic acid backbone under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a more oxidized state.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the tert-butoxy group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
2-(2-Bromophenyl)-4-oxobutanoic acid: Lacks the tert-butoxy group.
2-(2-Chlorophenyl)-4-(tert-butoxy)-4-oxobutanoic acid: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(S)-2-(2-Bromophenyl)-4-(tert-butoxy)-4-oxobutanoic acid is unique due to its specific combination of functional groups and chiral center, which can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17BrO4 |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
(2S)-2-(2-bromophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H17BrO4/c1-14(2,3)19-12(16)8-10(13(17)18)9-6-4-5-7-11(9)15/h4-7,10H,8H2,1-3H3,(H,17,18)/t10-/m0/s1 |
InChI Key |
OJPGRBJIWQPKHD-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,2E)-bis[1-(3,4-dichlorophenyl)ethylidene]hydrazine](/img/structure/B14916966.png)
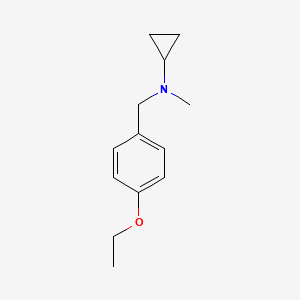
![Tert-butyl (4aS,7aR)-3-oxohexahydropyrrolo[3,4-b][1,4]thiazine-6(2H)-carboxylate](/img/structure/B14916974.png)
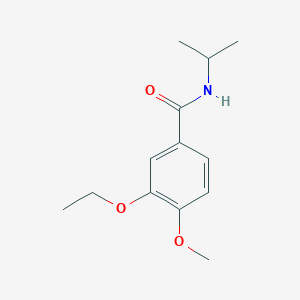
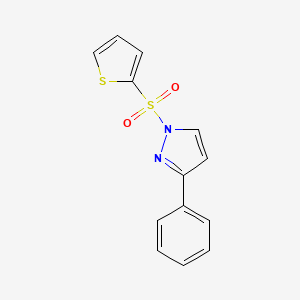
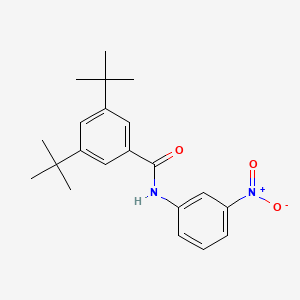
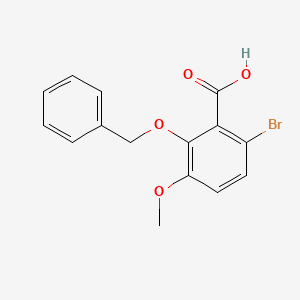

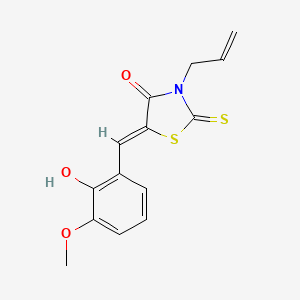
![N-{1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[3-methyl-4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B14917017.png)
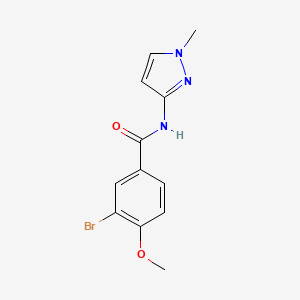
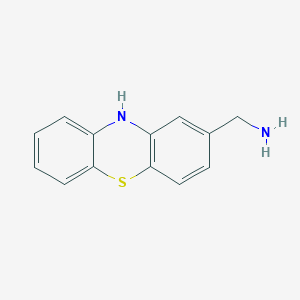
![4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}phenol](/img/structure/B14917026.png)
